Piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-
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Overview
Description
Piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with a nitrogen atom, and it is widely recognized for its presence in various natural alkaloids and pharmaceuticals . The compound features a unique structure that includes a methylene bridge and a pyrrolidinyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- typically involves multi-step organic reactions. One common method includes the hydrogenation of pyridine derivatives using a catalyst such as molybdenum disulfide . Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation processes. For instance, the hydrogenation of pyridine over a molybdenum disulfide catalyst is a widely used method . This process is scalable and can be optimized for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the piperidine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of piperidine N-oxides, while reduction can yield fully saturated piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler heterocyclic amine with a nitrogen atom in a six-membered ring.
Pyrrolidine: A five-membered ring with a nitrogen atom, structurally similar but smaller than piperidine.
Piperazine: Contains two nitrogen atoms in a six-membered ring, used in various pharmaceuticals.
Uniqueness
Piperidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]- is unique due to its complex structure, which includes both piperidine and pyrrolidinyl groups. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
61655-32-1 |
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Molecular Formula |
C17H28N2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-[(3-methylidene-2-pyrrolidin-1-ylcyclohexen-1-yl)methyl]piperidine |
InChI |
InChI=1S/C17H28N2/c1-15-8-7-9-16(14-18-10-3-2-4-11-18)17(15)19-12-5-6-13-19/h1-14H2 |
InChI Key |
DRXOORVYWGEYIX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC(=C1N2CCCC2)CN3CCCCC3 |
Origin of Product |
United States |
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